Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside
Overview
Description
Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is a derivative of glucopyranose, characterized by the presence of a benzyl group attached to the 2-acetamido-2-deoxy-beta-D-glucopyranoside structure. This compound is widely used in glycobiology research due to its structural similarity to naturally occurring glycosides .
Mechanism of Action
Target of Action
Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside, also known as Benzyl N-acetyl-β-D-glucosaminide , is a biomedical compound used for studying bacterial infections
Mode of Action
It is known to inhibit glycosyltransferase incorporation of glucosamine into o-glycans .
Biochemical Pathways
The compound affects the biochemical pathways involving glycosyltransferase and the incorporation of glucosamine into O-glycans . This can lead to the suppression of mucin biosynthesis, which is a key process in the formation of a protective mucus layer in various organs .
Result of Action
The compound’s action results in the suppression of mucin biosynthesis and the inhibition of MUC1 expression in certain cell lines, such as the breast cancer cell line MDF-7 . This suggests potential applications in cancer research.
Biochemical Analysis
Biochemical Properties
Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside has been demonstrated to be an effective inhibitor against various enzymes, including proteases, glycosidases, and kinases . The nature of these interactions is largely dependent on the specific enzyme , but generally involves the compound binding to the active site of the enzyme, thereby preventing its normal function .
Cellular Effects
While specific cellular effects can vary depending on the cell type and context, this compound generally acts to disrupt normal cellular processes by inhibiting key enzymes . This can influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with biomolecules . This can result in enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside typically involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with benzyl alcohol. The reaction is catalyzed by an acid, such as trifluoromethanesulfonic acid, under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Sodium periodate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: Aldehyde derivatives.
Reduction: De-benzylated glucopyranosides.
Substitution: Various substituted glucopyranosides depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is extensively used in scientific research, particularly in the fields of glycobiology and biochemistry. It serves as a substrate for studying enzyme activities, including glycosidases and glycosyltransferases. Additionally, it is used in the synthesis of complex oligosaccharides and glycoconjugates for biological studies .
In medicine, this compound is employed in the development of glycomimetics, which are used as therapeutic agents for various diseases, including cancer and infectious diseases. Its ability to mimic natural glycosides makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
- Benzyl 2-Acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside
- Benzyl 2-Acetamido-2-deoxy-alpha-D-galactopyranoside
- Benzyl 2-Acetamido-2-deoxy-alpha-D-glucopyranoside
Comparison: Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is unique due to its specific beta-D-glucopyranoside configuration, which influences its interaction with enzymes and receptors. Compared to its alpha-D-galactopyranoside and alpha-D-glucopyranoside counterparts, the beta-D-glucopyranoside form exhibits different inhibitory properties and biological activities .
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-9(18)16-12-14(20)13(19)11(7-17)22-15(12)21-8-10-5-3-2-4-6-10/h2-6,11-15,17,19-20H,7-8H2,1H3,(H,16,18)/t11-,12-,13-,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOZFDIGKDPQBO-KJWHEZOQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201236521 | |
Record name | Phenylmethyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201236521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13343-67-4 | |
Record name | Phenylmethyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13343-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201236521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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